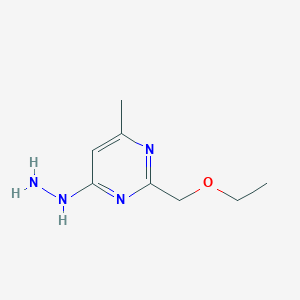

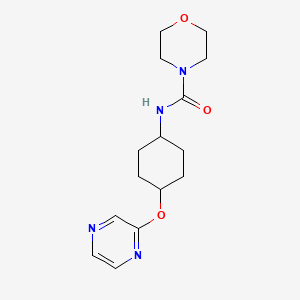

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is C22H18N2OS . The molecular weight is 358.46 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. A study by Hu et al. (2016) demonstrated that certain benzothiazole compounds provided superior stability and higher corrosion inhibition efficiencies for carbon steel in 1 M HCl solutions compared to previously reported inhibitors. These compounds can adhere to metal surfaces through both physical and chemical means, offering protection against corrosion. This application is crucial in industrial processes where metal longevity and integrity are paramount (Hu et al., 2016).

Synthesis of Nucleoside Analogs

Research by Iwakawa, Pinto, and Szarek (1978) explored the synthetic routes to nucleoside analogs of N-substituted 1,3-thiazolidines, highlighting the versatility of benzothiazole derivatives in creating biologically active compounds. These compounds have potential applications in medicinal chemistry, particularly in the development of drugs with novel mechanisms of action (Iwakawa et al., 1978).

Anticancer Activity

A study on the synthesis and in-vitro anticancer activity of benzothiazole derivatives, including a specific focus on 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazole and its derivatives, was conducted by Waghmare et al. (2013). This research demonstrated that certain derivatives showed remarkable activity against various human cancer cell lines, underscoring the potential of benzothiazole derivatives in oncology (Waghmare et al., 2013).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde reductase and aldose reductase, enzymes implicated in diabetic complications. Their study identified several compounds with potent inhibitory activity, suggesting the utility of benzothiazole derivatives in managing diabetes-related conditions (Saeed et al., 2014).

Solar Cell Performance Enhancement

In the field of renewable energy, benzothiazole derivatives have been explored for their role in improving the photovoltaic performance of bulk heterojunction solar cells. Chu et al. (2011) reported that adjusting the solvent interaction with poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) could fine-tune the morphology of the active layer in solar cells, leading to increased power conversion efficiency. This highlights the potential of benzothiazole derivatives in enhancing the efficiency of solar energy harvesting devices (Chu et al., 2011).

properties

IUPAC Name |

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-14-12-15(2)20-19(13-14)28-23(24-20)25-22(27)18-10-8-17(9-11-18)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNWVRMAPWLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2737464.png)

![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)

![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)